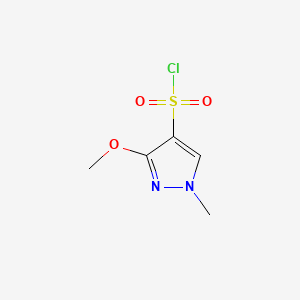

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H7ClN2O3S |

|---|---|

Molecular Weight |

210.64 g/mol |

IUPAC Name |

3-methoxy-1-methylpyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C5H7ClN2O3S/c1-8-3-4(12(6,9)10)5(7-8)11-2/h3H,1-2H3 |

InChI Key |

RHCWFRGEUOGREM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Reaction Types

1.1 Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonothioates. For example:

-

Amine coupling : Reaction with 2-phenylethylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base yields sulfonamide derivatives .

-

Optimized conditions : Potassium tert-butoxide in tetrahydrofuran (THF) provides higher yields (78%) compared to sodium hydride (NaH) in dimethylformamide (DMF) .

1.2 Oxidation/Reduction

While not explicitly detailed in the provided sources, sulfonyl chlorides generally undergo oxidation or reduction under controlled conditions. For example, oxidation with hydrogen peroxide or reduction with sodium borohydride could modify functional groups on the pyrazole ring.

1.3 Coupling Reactions

The compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds, though specific examples are not provided in the sources.

Reaction Conditions and Reagents

Mechanism of Action

The sulfonyl chloride group reacts via nucleophilic substitution, where the chloride is displaced by nucleophiles. For example, in amine coupling:

-

Activation : The sulfonyl chloride reacts with a base (e.g., DIPEA) to generate a resonance-stabilized intermediate.

-

Nucleophilic attack : The amine attacks the electrophilic sulfur center, displacing Cl⁻ and forming a sulfonamide .

Table 2: Representative Sulfonamide Products

| Compound | Yield | Conditions |

|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | 71% | DIPEA, DCM, 16 h |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 78% | Potassium tert-butoxide, THF |

Structural and Functional Comparisons

| Feature | 3-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride | Analog |

|---|---|---|

| Substitution pattern | Methoxy at C3, methyl at N1, sulfonyl chloride at C4 | Varies |

| Reactivity | High (electrophilic sulfonyl chloride) | Moderate |

| Biological utility | Enzyme inhibitor development | Varies |

Challenges and Considerations

-

Regioselectivity : The position of substituents (e.g., methoxy at C3) influences reactivity and stability.

-

Scalability : Industrial production may require continuous flow reactors for consistent yield.

Scientific Research Applications

3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and applications of sulfonyl chloride derivatives are heavily influenced by substituents on the pyrazole ring. Below is a detailed comparison with two structurally related compounds:

3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

- Structure : Ethyl group at the 3-position instead of methoxy.

- Molecular Weight : Higher than the methoxy analog due to the ethyl group’s larger mass (C₇H₉ClN₂O₂S vs. C₆H₇ClN₂O₃S).

- Reactivity : The ethyl group, being electron-donating via inductive effects, slightly reduces the electrophilicity of the sulfonyl chloride compared to the methoxy-substituted compound. This results in slower reaction kinetics with nucleophiles.

- Solubility: Lower polarity due to the hydrophobic ethyl group, making it more soluble in non-polar solvents like dichloromethane .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Features a trifluoromethyl group at the 3-position and a 3-chlorophenylsulfanyl substituent.

- Reactivity : The trifluoromethyl group is strongly electron-withdrawing, significantly enhancing the electrophilicity of adjacent functional groups. However, the absence of a sulfonyl chloride moiety limits its utility in sulfonylation reactions.

- Applications : Primarily used in agrochemical and pharmaceutical research due to the stability imparted by the trifluoromethyl group and the sulfur-containing substituent .

Table 1: Key Properties of Compared Compounds

| Property | 3-Methoxy-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride | 3-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride | 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde |

|---|---|---|---|

| Molecular Formula | C₆H₇ClN₂O₃S | C₇H₉ClN₂O₂S | C₁₂H₉ClF₃N₂OS |

| Key Substituents | 3-OCH₃, 4-SO₂Cl | 3-C₂H₅, 4-SO₂Cl | 3-CF₃, 4-CHO, 5-SC₆H₄Cl |

| Electrophilicity (SO₂Cl) | High | Moderate | N/A |

| Polarity | High | Low | Moderate |

| Primary Applications | Sulfonamide synthesis | Specialty polymers | Agrochemical intermediates |

Research Findings and Functional Insights

- Substituent Effects on Reactivity : The methoxy group in this compound stabilizes the sulfonyl chloride via resonance, whereas alkyl groups (e.g., ethyl) lack this capability, leading to faster hydrolysis in aqueous environments .

- Thermal Stability : Trifluoromethyl-substituted pyrazoles (e.g., the carbaldehyde derivative) exhibit superior thermal stability due to the strong C–F bonds, making them suitable for high-temperature reactions .

Biological Activity

3-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various pathogens. For instance, it shows significant inhibition zones in antimicrobial assays, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 µg/mL for certain derivatives .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

- Anticancer Potential : Pyrazole derivatives have also been investigated for their antiproliferative effects against cancer cell lines. Some studies report that these compounds can inhibit cell growth without exhibiting significant cytotoxicity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Target Interactions

The compound appears to interact with multiple biological targets:

- Enzyme Inhibition : Similar pyrazole compounds have been shown to inhibit key enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria. This inhibition can lead to antimicrobial effects.

- Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be fully elucidated.

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated:

- MIC Values : The most active derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Inhibition : The compound demonstrated efficacy in inhibiting biofilm formation, which is critical for pathogen virulence .

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory potential of pyrazole derivatives:

- COX Inhibition : Compounds similar to this compound exhibited selective COX-2 inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction completion be validated?

- Methodology : The synthesis typically involves sulfonylation of a pre-functionalized pyrazole core. Key steps include:

- Sulfonylation : Reacting 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to isolate the sulfonyl chloride .

- Validation : Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in ethyl acetate/hexane) and Fourier-transform infrared spectroscopy (FTIR) to confirm the sulfonyl chloride peak at ~1370 cm⁻¹ (S=O asymmetric stretch) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm) and methyl group (~δ 3.3 ppm). Pyrazole ring protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm) .

- ¹³C NMR : Sulfonyl carbon resonates at ~δ 160 ppm, while the methoxy carbon appears at ~δ 55 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₆H₈ClN₂O₃S: theoretical 231.9912) .

Q. What are the common nucleophilic substitution reactions involving this sulfonyl chloride?

- Methodology :

- Amine Coupling : React with primary/secondary amines (e.g., benzylamine) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to generate sulfonamides. Monitor by TLC .

- Alcohol Sulfonation : React with alcohols (e.g., methanol) under anhydrous conditions to form sulfonate esters. Use catalytic DMAP to enhance reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

- Analysis :

- The electron-donating methoxy group at the 3-position increases electron density on the pyrazole ring, potentially stabilizing intermediates in Suzuki-Miyaura couplings.

- Steric hindrance from the methoxy group may reduce reactivity with bulky aryl boronic acids. Compare yields using substituent-specific Hammett parameters (σ⁺ values) to quantify electronic effects .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) be resolved?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria of the sulfonyl chloride group may cause splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers and simplify spectra .

- Impurity Identification : Employ LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids). Adjust reaction conditions (e.g., drier solvents, inert atmosphere) to suppress hydrolysis .

Q. What strategies mitigate sulfonyl chloride hydrolysis during long-term storage?

- Methodology :

- Stabilization : Store under argon at –20°C in amber vials with molecular sieves (3Å).

- Purity Check : Periodically analyze via iodometric titration to quantify active Cl content. A decrease >5% indicates degradation .

Q. How does this compound compare to structural analogs (e.g., 1H-pyrazole-4-sulfonyl chloride) in enzyme inhibition assays?

- Comparative Analysis :

- Activity : The methoxy group enhances hydrophilicity, potentially improving binding to polar enzyme pockets (e.g., carbonic anhydrase).

- Data Interpretation : Use molecular docking (AutoDock Vina) to compare binding affinities with analogs lacking the methoxy group (ΔG values differ by ~1.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.